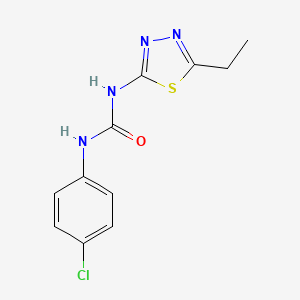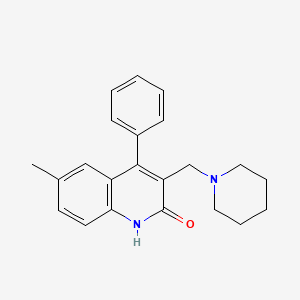![molecular formula C17H16Cl2N2O4 B5780093 2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5780093.png)
2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide, also known as A-740003, is a potent and selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family and is expressed in various immune cells, including macrophages, microglia, and T cells. The P2X7 receptor plays a critical role in the regulation of inflammatory responses, and its dysregulation has been associated with several diseases, including chronic pain, neurodegenerative disorders, and cancer.
Mecanismo De Acción
The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Activation of the P2X7 receptor leads to the influx of calcium ions and the activation of various downstream signaling pathways, including the NLRP3 inflammasome. 2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide acts as a competitive antagonist of the P2X7 receptor, preventing the binding of ATP and thus inhibiting receptor activation. This leads to the attenuation of downstream signaling pathways and the subsequent inhibition of inflammatory responses.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide can inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, in various immune cells, including macrophages and microglia. 2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide has also been shown to inhibit the activation of the NLRP3 inflammasome, a key mediator of inflammatory responses. In addition, 2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide has been shown to have analgesic effects in animal models of chronic pain, suggesting that targeting the P2X7 receptor may be a promising therapeutic strategy for pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide as a tool compound is its high potency and selectivity for the P2X7 receptor. This allows for the specific inhibition of the P2X7 receptor without affecting other purinergic receptors. However, one limitation of using 2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Direcciones Futuras
Several future directions for research on 2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide and the P2X7 receptor include:
1. Investigating the role of the P2X7 receptor in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
2. Developing more potent and selective P2X7 receptor antagonists for therapeutic use.
3. Investigating the role of the P2X7 receptor in cancer and developing P2X7 receptor-targeted therapies for cancer treatment.
4. Investigating the potential of combining P2X7 receptor antagonists with other anti-inflammatory drugs for the treatment of inflammatory diseases.
5. Investigating the role of the P2X7 receptor in the regulation of immune responses and developing P2X7 receptor-targeted therapies for autoimmune diseases.
Métodos De Síntesis
The synthesis of 2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide involves several steps, starting with the reaction of 2,4-dichlorophenyl isocyanate with 2-methoxyphenol to form the corresponding urethane. The urethane is then reacted with ethyl chloroacetate to form the ester, which is subsequently hydrolyzed to the carboxylic acid. The acid is then coupled with N,N-diisopropylethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form the corresponding amide. The amide is then reacted with 2-(2,4-dichlorophenyl)ethylamine to form 2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide.
Aplicaciones Científicas De Investigación
2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide has been extensively used as a tool compound to study the physiological and pathological roles of the P2X7 receptor. Studies have shown that 2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide can inhibit the activation of the P2X7 receptor in various immune cells, leading to the attenuation of inflammatory responses. 2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide has also been shown to have analgesic effects in animal models of chronic pain, suggesting that targeting the P2X7 receptor may be a promising therapeutic strategy for pain management.
Propiedades
IUPAC Name |
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(2-methoxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O4/c1-23-14-4-2-3-5-15(14)24-10-17(22)25-21-16(20)8-11-6-7-12(18)9-13(11)19/h2-7,9H,8,10H2,1H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWLYQFCCGCREJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OCC(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(2-methoxyphenoxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5780012.png)

![3-({[4-(1,1-dimethylpropyl)phenoxy]acetyl}amino)benzoic acid](/img/structure/B5780023.png)
amino]methyl}-5-methoxyphenol](/img/structure/B5780030.png)



![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5780066.png)
![N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5780069.png)
![2-({4-ethyl-5-[(2-methyl-1H-indol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5780072.png)
![N-1,3-benzodioxol-5-yl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5780094.png)

![N-(3-chloro-4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5780121.png)
